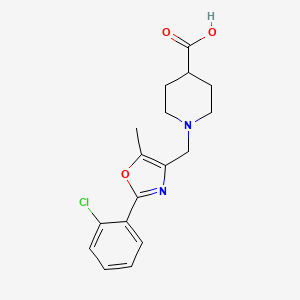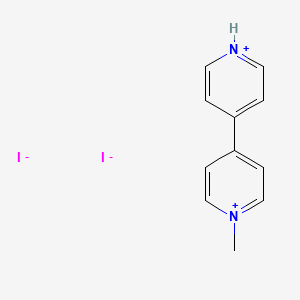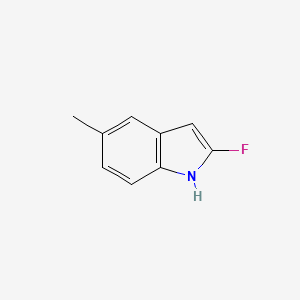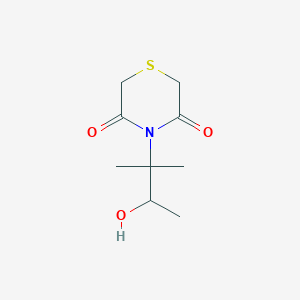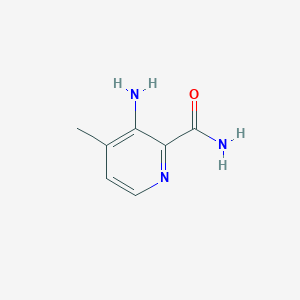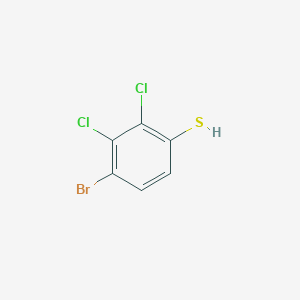
4-Bromo-2,3-dichlorothiophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2,3-dichlorothiophenol is an organic compound characterized by the presence of bromine, chlorine, and sulfur atoms within its molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,3-dichlorothiophenol typically involves halogenation reactions. One common method includes the bromination and chlorination of thiophenol derivatives. The reaction conditions often require the use of halogenating agents such as bromine (Br2) and chlorine (Cl2) in the presence of catalysts or under specific temperature and pressure conditions to ensure selective substitution at the desired positions on the thiophenol ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over the reaction parameters, minimizing the formation of by-products and optimizing the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-2,3-dichlorothiophenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the bromine or chlorine atoms with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized thiophenol derivatives.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2,3-dichlorothiophenol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein modifications.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the development of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism by which 4-Bromo-2,3-dichlorothiophenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its reactivity, allowing it to participate in various biochemical pathways. These interactions can modulate enzyme activity, influence signal transduction pathways, and affect cellular processes.
Vergleich Mit ähnlichen Verbindungen
4-Bromothiophenol: Similar in structure but lacks the additional chlorine atoms.
2,3-Dichlorothiophenol: Contains chlorine atoms but no bromine.
4-Bromo-2,3-difluorothiophenol: Substitutes fluorine for chlorine, altering its chemical properties.
Uniqueness: 4-Bromo-2,3-dichlorothiophenol is unique due to the specific combination of bromine and chlorine atoms, which imparts distinct reactivity and potential applications compared to its analogs. This combination allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for targeted research and industrial applications.
Eigenschaften
Molekularformel |
C6H3BrCl2S |
|---|---|
Molekulargewicht |
257.96 g/mol |
IUPAC-Name |
4-bromo-2,3-dichlorobenzenethiol |
InChI |
InChI=1S/C6H3BrCl2S/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H |
InChI-Schlüssel |
FIVOZUALMDQGIF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1S)Cl)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


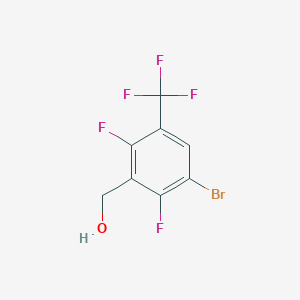
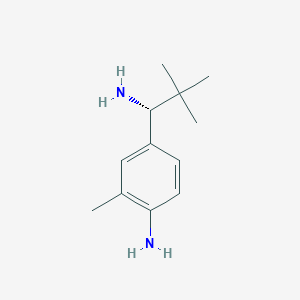

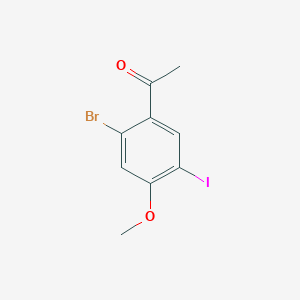
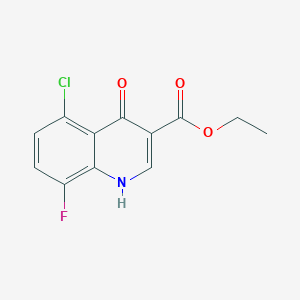
![5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl 4-methylbenzenesulfonate](/img/structure/B12859544.png)

![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12859548.png)
